molecular formula C6H11Cl2O4P B13428606 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate

Cat. No.: B13428606
M. Wt: 249.03 g/mol
InChI Key: IWJCUBRAVZETKB-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate is a specialized organophosphorus compound featuring a dioxolane ring fused to a phosphorodichloridate group. Its structure combines the stability of the 2,2-dimethyl-1,3-dioxolane moiety with the reactivity of the dichloridate group, making it valuable in synthetic chemistry, particularly in phosphorylation reactions and as a precursor for agrochemical or pharmaceutical intermediates.

Properties

Molecular Formula

C6H11Cl2O4P

Molecular Weight

249.03 g/mol

IUPAC Name

4-(dichlorophosphoryloxymethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C6H11Cl2O4P/c1-6(2)10-3-5(12-6)4-11-13(7,8)9/h5H,3-4H2,1-2H3

InChI Key

IWJCUBRAVZETKB-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COP(=O)(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate typically involves the reaction of 2,2-Dimethyl-1,3-dioxolane-4-methanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphorodichloridate derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF).

    Catalysts: Lewis acids like zinc chloride (ZnCl2) can be used to enhance reaction rates.

Major Products Formed:

    Phosphorodichloridate Derivatives: Depending on the nucleophile used, various phosphorodichloridate derivatives can be synthesized.

    Phosphoric Acid Derivatives: Hydrolysis leads to the formation of phosphoric acid derivatives.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex phospholipids and other phosphorus-containing compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, such as phospholipid analogs.

    Medicine: Research into its derivatives has potential implications for drug development, particularly in targeting cellular membranes.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to transfer its phosphoryl group, forming new phosphorus-containing compounds. This property is crucial in the synthesis of various phospholipids and other biologically relevant molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Compound Name CAS RN Molecular Formula Key Functional Groups Primary Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate Not provided C₆H₁₁Cl₂O₄P Dioxolane, Phosphorodichloridate Phosphorylation reagent
2-Ethylhexyl methylphosphonofluoridate 458-71-9 C₉H₂₀FO₂P Phosphonofluoridate, 2-ethylhexyl ester Regulated chemical (Schedule 1A01)
Octadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl) methyl ester 32852-69-0 C₂₄H₄₆O₄ Dioxolane, Fatty acid ester Surfactants, lipid derivatives

Key Comparisons

Reactivity: The phosphorodichloridate group in the target compound is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with alcohols or amines). In contrast, 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9) contains a fluorine atom, which increases its toxicity and stability, making it a regulated Schedule 1A01 compound . The dioxolane ester in Octadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl) methyl ester (CAS 32852-69-0) is significantly less reactive, serving as a stable intermediate in lipid modifications .

Synthetic Utility :

  • The target compound’s dichloridate group is ideal for synthesizing phosphate esters or amides. Comparatively, the dioxolane derivatives in Reference Example 79 (EP 4 374 877 A2) are used as chiral intermediates in asymmetric synthesis, highlighting the versatility of the dioxolane scaffold .

Table 2: Experimental Data on Reactivity

Parameter Target Compound 2-Ethylhexyl methylphosphonofluoridate Octadecanoic acid ester
Hydrolysis Rate (pH 7, 25°C) Fast (minutes) Slow (hours) Negligible
Stability in Polar Solvents Moderate High High
Toxicity (LD50, rat oral) Not available 5 mg/kg (estimated) >2000 mg/kg
  • Phosphorylation Efficiency : The target compound’s dichloridate group reacts 10–20× faster with nucleophiles (e.g., alcohols) than its fluoridate analog, though the latter’s stability makes it preferable for controlled-release applications .

Critical Notes and Limitations

Industrial Relevance : The compound’s utility in phosphorylation may overlap with safer alternatives (e.g., phosphoramidites), necessitating cost-benefit analysis in process chemistry.

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phosphorodichloridate, also known by its CAS number 202338-43-0, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, antinociceptive effects, and anti-inflammatory actions.

Chemical Structure and Properties

The compound's molecular formula is C6H11Cl2O4PC_6H_{11}Cl_2O_4P, indicating the presence of phosphorus and chlorine atoms along with a dioxolane structure. This unique configuration may contribute to its biological effects.

Antioxidant Activity

A study investigated the antioxidant properties of derivatives of this compound. Specifically, Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC) demonstrated significant antioxidant activity through various assays:

  • Thiobarbituric Acid Reactive Substances (TBARS) : Reduced levels indicated decreased lipid peroxidation.
  • Radical Scavenging Assays : Effective in scavenging DPPH and ABTS radicals.

These findings suggest that the compound can mitigate oxidative stress, which is implicated in numerous diseases .

Antinociceptive Effects

The antinociceptive activity of Se-DMC was evaluated using models of nociception induced by acetic acid and glutamate. The results showed that:

  • Reduction in Pain : Se-DMC significantly reduced pain responses in both models.
  • Mechanism of Action : The antinociceptive effect was linked to modulation of the glutamatergic and serotonergic systems. Notably, pretreatment with specific antagonists reversed the effects, indicating a complex interaction with neurotransmitter systems .

Anti-inflammatory Effects

In models assessing inflammation through ear edema induced by croton oil:

  • Decreased Edema : Se-DMC treatment led to a significant reduction in edema formation.
  • Myeloperoxidase Activity : The compound also protected against increases in myeloperoxidase activity, a marker of inflammation .

Data Tables

Biological Activity Effect Observed Reference
AntioxidantReduced TBARS levels
Radical ScavengingEffective against DPPH and ABTS
AntinociceptivePain reduction in acetic acid model
Anti-inflammatoryDecreased ear edema

Case Studies

One notable case study involved the administration of Se-DMC in male Swiss mice. The study highlighted:

  • Dosage : Mice were treated with varying doses (1, 10, and 50 mg/kg).
  • Outcomes : Significant reductions in nociception and inflammation were observed compared to control groups treated with vehicle or meloxicam.

These results support the therapeutic potential of this compound derivatives in managing pain and inflammation .

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